LY 280748
Description
Contextualizing Novel Chemical Compounds in Biomedical Science
The exploration of novel chemical entities is a cornerstone of academic biomedical research. These compounds, often synthesized or isolated, are employed to perturb specific biological processes, allowing scientists to observe the resulting effects and gain insights into complex cellular and molecular events. Inhibitors, a class of such compounds, are widely utilized in research to reduce or block the biological activity of enzymes, receptors, or other proteins. This allows for the study of the roles these targets play in various biological pathways and disease mechanisms. nih.gov
Rationale for Academic Investigation of LY 280748
This compound has been identified as a bio-active chemical. nih.govnih.gov Its classification as an inhibitor suggests its potential utility in modulating specific biological targets. nih.gov Academic investigation into this compound is therefore driven by the potential to use this compound as a probe to understand the function of its target(s) and their involvement in physiological and pathological processes. The specific chemical structure of this compound, identified as 1H-Indazole-3-carboxamide, 1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, provides a basis for understanding its potential interactions at a molecular level. nih.gov Its inclusion in databases like the Comparative Toxicogenomics Database further indicates its relevance in academic inquiries concerning potential associations with genes, diseases, or exposures. The absence of information regarding its approval for clinical use underscores that research is primarily focused on fundamental understanding and preclinical exploration.
Landscape of Ongoing Academic Research on this compound
Current academic research on this compound centers on characterizing its properties as a bio-active chemical and an inhibitor. nih.govnih.gov Investigations likely involve determining its specific molecular target(s), elucidating its mechanism of action, and exploring its effects in various in vitro and in vivo model systems relevant to biological pathways and diseases. The connection of this compound to the Tetrazoles class within the Comparative Toxicogenomics Database suggests potential avenues of research related to its chemical structure and associated biological implications, including possible links to genes, diseases, or environmental exposures. As of the available information, there are no listed clinical trials involving this compound, indicating that research remains predominantly at the foundational and preclinical stages within academic and research institutions. Detailed research findings regarding specific biological activities or effects of this compound are part of ongoing academic investigations.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
153226-99-4 |
|---|---|
Molecular Formula |
C23H29N4NaO2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
sodium;4-ethyl-5-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]-2-phenylphenolate |
InChI |
InChI=1S/C23H30N4O2.Na/c1-4-17-15-19(18-11-7-5-8-12-18)20(28)16-21(17)29-14-10-6-9-13-23(2,3)22-24-26-27-25-22;/h5,7-8,11-12,15-16,28H,4,6,9-10,13-14H2,1-3H3,(H,24,25,26,27);/q;+1/p-1 |
InChI Key |
QTRFDVPYCWNARZ-UHFFFAOYSA-M |
SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC=CC=C3.[Na+] |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC=CC=C3.[Na+] |
Appearance |
Solid powder |
Other CAS No. |
153226-99-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide LY 278584 LY 278584, endo-(isomer) LY-278584 LY278584 |
Origin of Product |
United States |
Mechanistic Elucidation of Ly 280748 Action
Investigation of Molecular Targets
The study of LY 280748's molecular targets aims to identify the specific proteins or molecules within a cell that the compound binds to or interacts with to exert its effects. This includes examining its impact on enzymes, receptors, and other cellular components.
Identification of Enzymatic Targets
Enzyme inhibition is a key mechanism by which many drugs and bioactive compounds exert their effects. labce.comwikipedia.org Enzyme inhibitors can reduce or block the activity of enzymes by binding to their active site or another site, thereby affecting metabolic pathways. labce.comwikipedia.org this compound has been identified as a bio-active chemical, suggesting potential interactions with enzymatic systems. While specific enzymatic targets for this compound are not extensively detailed in the provided search results, the broader context of enzyme inhibition as a mechanism of action is relevant. labce.comwikipedia.org
Analysis of Receptor-Mediated Interactions
Receptor-mediated interactions involve the binding of a compound to a specific receptor protein on the cell surface or within the cell, triggering a downstream cellular response. This compound's bio-activity could be mediated through such interactions. While the provided information does not specify particular receptors that this compound interacts with, the concept of receptor binding is a fundamental aspect of molecular targeting.
Analysis of Intracellular Signaling Pathways
Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from receptors on the cell surface or within the cell to ultimately regulate cellular activities. mdpi.comsemanticscholar.orgresearchgate.net These pathways often involve a cascade of protein activations, second messengers, and post-translational modifications. mdpi.comsemanticscholar.orgresearchgate.net Compounds that interact with molecular targets can modulate the activity of these pathways, leading to specific cellular outcomes. mdpi.comsemanticscholar.orgresearchgate.net For example, calcium ions can act as secondary messengers in signaling pathways, and their concentration is regulated by various channels and transporters. mdpi.com Signaling pathways like the T-cell receptor (TCR) pathway, involving molecules like LCK, ZAP70, and LAT, can be modulated by certain compounds. researchgate.netmdpi.com The NF-κB signaling pathway is another important intracellular pathway involved in inflammatory responses. semanticscholar.orgfrontiersin.org While the provided information confirms this compound as a bio-active chemical, it does not offer specific details on which intracellular signaling pathways are modulated by this particular compound. medkoo.com
Mechanistic and Cellular Effects of this compound: A Review of Available Data
This article provides a summary of the currently available information regarding the chemical compound this compound, focusing on its mechanistic actions and cellular process perturbations as outlined. Based on the conducted research, detailed scientific findings specifically linking this compound to perturbations within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, effects on the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR axis, exploration of unconventional or novel signaling networks, and its influence on general or specific cellular physiology and phenotypes are limited in the readily available public scientific literature.
While this compound is noted as a bio-active chemical, comprehensive data elucidating its precise interactions with key cellular signaling pathways such as MAPK and PI3K/Akt/mTOR, which are critical regulators of numerous cellular functions including growth, proliferation, and survival, was not identified in the performed searches. Similarly, detailed research findings on how this compound specifically perturbs general cellular physiology or impacts specific cellular functions and phenotypes were not found.
Due to the constraints of the available information, a detailed exposition on the specific points within sections 2.2 and 2.3 of the outline cannot be provided based on the conducted searches.
Preclinical Research Methodologies and Model Systems
In Vitro Experimental Paradigms
In vitro studies involve experiments conducted outside of a living organism, typically using cells or biological molecules. These methods provide a controlled environment to investigate cellular responses and molecular interactions. They are often used for initial screening and mechanistic studies.
Specific published data regarding the application of LY 280748 in the in vitro methodologies described below were not found in the conducted searches. The following subsections describe the general principles and applications of these in vitro models in preclinical research.
Efficacy Assessment in Monolayer Cell Culture Systems
Monolayer cell cultures, where cells grow as a single layer on a flat surface, represent a fundamental in vitro model. nih.govmit.edu These systems are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. nih.govmit.edu Efficacy assessment in monolayer cultures typically involves evaluating the compound's effect on cell proliferation, viability, migration, or specific molecular pathways in various cell lines relevant to the disease or biological process of interest. While monolayer cultures are valuable for initial assessments, they often fail to fully replicate the complex cellular architecture and microenvironment found in living tissues. nih.govnih.govmit.edu
Advanced Three-Dimensional (3D) In Vitro Models
Three-dimensional (3D) cell culture models have emerged as more physiologically relevant alternatives to traditional 2D monolayers. nih.govmedkoo.comnih.govmit.eductdbase.org These models aim to better mimic the cellular microenvironment, cell-to-cell interactions, and diffusion gradients present in native tissues, leading to more predictive outcomes in preclinical drug discovery. nih.govnih.govmit.eductdbase.org
Specific published data regarding the application of this compound in the advanced 3D in vitro models described below were not found in the conducted searches. The following subsections describe the general principles and applications of these advanced 3D in vitro models in preclinical research.
Organoid-Based Disease Modeling
Organoids are self-assembling 3D structures derived from stem cells or primary tissues that recapitulate key structural and functional aspects of the organs they represent. They are increasingly used for disease modeling, drug screening, and personalized medicine due to their ability to mimic in vivo pathophysiology more closely than conventional cell cultures. Organoids can be generated from healthy or diseased tissues, allowing for the study of disease mechanisms and the evaluation of therapeutic compounds in a more relevant context.
Application of Spheroid Cultures
Spheroids are simple, multicellular 3D aggregates formed by the self-assembly of cells. They are relatively easy and cost-effective to produce and offer advantages over 2D cultures by providing a more realistic cell-to-cell contact and diffusion limitations, particularly relevant in cancer research for modeling solid tumor characteristics like hypoxia and nutrient gradients. nih.gov Spheroids can be generated from various cell types, including cancer cells, and can also incorporate multiple cell types to better mimic the tumor microenvironment.
Utilization of Microphysiological Systems (Organ-on-a-Chip)
Microphysiological systems, also known as organ-on-a-chip (OoC), are microfluidic devices engineered to simulate the structural and functional units of living organs or organ systems. medkoo.com These systems integrate 3D cell cultures within microfluidic channels that mimic blood flow and mechanical forces, providing a dynamic and more in vivo-like environment. medkoo.com Organ-on-a-chip models offer the potential to study complex physiological responses, multi-organ interactions, and drug disposition with greater accuracy than traditional in vitro methods, serving as potential alternatives to animal models in certain applications. medkoo.com
In Vivo Non-Human Animal Models
In vivo studies involve the use of living non-human animals to evaluate the effects of a compound within a complex biological system. These models are essential for assessing pharmacokinetics, pharmacodynamics, efficacy in a whole organism context, and potential interactions with different organ systems. A wide range of animal species, including rodents, are used in preclinical research, with the choice of species depending on the specific research question and the relevance of the model to human physiology or disease.
Specific published data regarding the application of this compound in in vivo non-human animal models were not found in the conducted searches. The following describes the general principles and applications of in vivo animal models in preclinical research.
Efficacy and Pharmacological Studies in Rodent Models
Rodent models, such as mice and rats, are widely utilized in preclinical research due to their genetic tractability, relatively low cost, and established methodologies for studying various disease states. Efficacy studies in rodent models aim to determine if a compound can produce the desired therapeutic effect in a living system. These studies often involve administering the compound to disease-induced or genetically modified rodents and measuring relevant endpoints indicative of disease modulation or improvement. Pharmacological studies in rodents investigate how the compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it interacts with biological targets to produce its effects (pharmacodynamics). While general principles of conducting efficacy and pharmacological studies in rodent models are well-established precisionbiosciences.compitt.edubiotrial.comnih.gov, specific detailed findings regarding the efficacy and pharmacological profile of this compound in various rodent models were not available in the consulted literature.
Advanced Preclinical Assessment in Non-Human Primate Models
Non-human primate (NHP) models are often employed in advanced preclinical assessment, particularly for compounds where rodent models may not adequately predict human responses due to physiological or genetic differences. biotrial.comnih.govfrontiersin.orgnih.govcrisprmedicinenews.comcreative-diagnostics.com NHPs share closer genetic and physiological similarities with humans, making them valuable for evaluating the potential translatability of preclinical findings. biotrial.comnih.govfrontiersin.orgnih.govnih.gov Studies in NHPs can provide crucial information on a compound's pharmacokinetics, pharmacodynamics, and efficacy in a system more closely resembling humans. nih.govfrontiersin.org The use of NHPs in research is subject to strict ethical considerations and regulatory guidelines. nih.gov While the importance of NHP models in preclinical assessment is recognized biotrial.comnih.govfrontiersin.orgnih.govcrisprmedicinenews.comcreative-diagnostics.comnih.gov, specific detailed findings regarding the preclinical assessment of this compound in non-human primate models were not available in the consulted literature.
Applications of Ly 280748 in Preclinical Disease Models
Elucidating Disease Pathophysiology through Pharmacological Intervention
The use of Gandotinib in preclinical models has been pivotal in dissecting the pathophysiology of diseases driven by aberrant JAK2 signaling. Myeloproliferative neoplasms are frequently associated with a specific mutation in the JAK2 gene, known as JAK2 V617F, which leads to constitutive activation of the kinase and uncontrolled cell proliferation. nih.govprovidence.org
By employing Gandotinib as a pharmacological tool, researchers have been able to specifically inhibit the activity of the mutated JAK2 protein. This intervention has demonstrated the central role of the JAK2 V617F mutation in driving the disease phenotype in preclinical models. nih.gov The ability of Gandotinib to selectively target this mutated protein helps to confirm that the dysregulated JAK2 signaling is a key driver of the pathological cell growth observed in these neoplasms. nih.govselleckchem.com Studies have shown that inhibition of JAK2 V617F by Gandotinib leads to a downstream reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical signaling event for cell proliferation in these disorders. nih.govselleckchem.com This targeted pharmacological inhibition provides a clear link between the specific molecular aberration (JAK2 V617F) and the cellular hallmarks of the disease, thereby elucidating the underlying disease mechanism.
Exploration of Potential Therapeutic Efficacy in Model Systems
Preclinical studies have explored the therapeutic efficacy of Gandotinib in various model systems of myeloproliferative neoplasms. In cellular assays, Gandotinib has demonstrated potent inhibition of the proliferation of cells expressing the JAK2 V617F mutation. nih.govmedchemexpress.com
In vivo, the efficacy of Gandotinib has been evaluated in a mouse model of MPN induced by Ba/F3-JAK2V617F-GFP cells. nih.gov Treatment with Gandotinib resulted in a significant, dose-dependent reduction in tumor burden. nih.govselleckchem.com Furthermore, in a mouse ascitic tumor model using the same cell line, Gandotinib effectively inhibited the phosphorylation of STAT5. nih.govmedchemexpress.com These findings in preclinical models provided a strong rationale for its investigation in clinical settings for patients with MPNs. researchgate.netnih.gov
Below is a summary of the preclinical efficacy of Gandotinib in a JAK2 V617F-induced myeloproliferative neoplasm model:
| Model System | Endpoint Measured | Result |
| Ba/F3-JAK2V617F-GFP Ascitic Tumor Model | Inhibition of STAT5 Phosphorylation | TED₅₀ = 12.7 mg/kg nih.gov |
| JAK2V617F-Induced MPN Model | Reduction of Ba/F3-JAK2V617F-GFP Tumor Burden | TED₅₀ = 13.7 mg/kg (twice daily) nih.gov |
TED₅₀: Threshold Effective Dose 50
Delineation of Mechanisms of Action in Specific Preclinical Disease Models
The mechanism of action of Gandotinib has been well-characterized in preclinical studies as a potent and selective inhibitor of JAK2. medchemexpress.com It functions as an ATP-competitive inhibitor of the JAK2 tyrosine kinase. medchemexpress.com
A key finding from preclinical research is the selectivity of Gandotinib for the mutated JAK2 V617F protein over the wild-type JAK2. In cell-based assays, Gandotinib was significantly more potent at inhibiting the proliferation of cells expressing JAK2 V617F compared to cells expressing wild-type JAK2 that were stimulated by interleukin-3. nih.gov This selectivity is crucial as it suggests a wider therapeutic window, potentially minimizing off-target effects related to the inhibition of normal JAK2 function.
The downstream effects of JAK2 inhibition by Gandotinib have been demonstrated through the measurement of STAT5 phosphorylation. In a mouse ascitic tumor model with Ba/F3-JAK2V617F-GFP cells, oral administration of Gandotinib led to a dose- and time-dependent decrease in phosphorylated STAT5. nih.gov
The following table summarizes the in vitro inhibitory activity of Gandotinib:
| Target/Cell Line | Parameter | Value |
| JAK2 | IC₅₀ | 3 nM medchemexpress.com |
| FLT3 | IC₅₀ | 4 nM medchemexpress.com |
| FLT4 | IC₅₀ | 25 nM medchemexpress.com |
| FGFR2 | IC₅₀ | 32 nM medchemexpress.com |
| TYK2 | IC₅₀ | 44 nM medchemexpress.com |
| TRKB | IC₅₀ | 95 nM medchemexpress.com |
| Ba/F3 cells (JAK2V617F) | Proliferation IC₅₀ | 55 nM nih.gov |
| Ba/F3 cells (wild-type JAK2) | Proliferation IC₅₀ | 1309 nM nih.gov |
IC₅₀: Half-maximal inhibitory concentration
Comparative Preclinical Analysis with Established Agents in Relevant Disease Models
Preclinical studies have also included comparative analyses of Gandotinib with other JAK2 inhibitors, such as ruxolitinib (B1666119). In cell-based assays using Ba/F3 cells expressing constitutively active TEL-JAK fusion kinases, both Gandotinib and ruxolitinib were more effective at inhibiting STAT5 phosphorylation in cells with TEL-JAK2 compared to those with TEL-JAK1 or TEL-JAK3. nih.gov
However, a notable difference was observed in their selectivity for JAK1 versus JAK2. Gandotinib demonstrated a greater degree of selectivity for JAK2 over JAK1 when compared to ruxolitinib. nih.gov This enhanced selectivity could translate to a more targeted therapeutic effect with a potentially different side-effect profile.
The table below presents a comparison of the IC₅₀ values for Gandotinib and ruxolitinib against JAK2V617F and wild-type JAK2 signaling:
| Compound | Ba/F3-JAK2V617F STAT5 Signaling IC₅₀ | Ba/F3-wild-type JAK2 STAT5 Signaling IC₅₀ |
| Gandotinib (LY2784544) | 20 nM nih.gov | 1183 nM nih.gov |
| Ruxolitinib | 24 nM nih.gov | 121 nM nih.gov |
Computational Approaches in Ly 280748 Research
In Silico Target Prediction and Validation
In silico target prediction utilizes computational techniques to identify potential biological targets for a given small molecule compound like LY 280748. This is a crucial step in understanding a compound's mechanism of action and identifying potential off-targets that could be associated with side effects. The growth of bioactivity databases has significantly increased the importance of computational tools for predicting protein targets of small molecules. nih.gov These methods can be applied when the protein structure is known and are based on the knowledge of bioactivities from the ligand side. nih.gov
Validation of in silico predictions is essential to confirm the predicted interactions. This can involve experimental methods such as in vitro assays to test the compound's activity against the predicted targets. researchgate.net For instance, studies have integrated experimental phenotypic screening with the validation of individual protein targets predicted in silico. researchgate.net In silico validation procedures can also be based on known interactors of a target protein, using knowledge about confirmed interactions to assess the likelihood of potential interactors. iclc.it
While the search results provide general information about in silico target prediction and validation methods, specific details regarding the application of these methods to this compound were not prominently found. However, the principles of these computational approaches are broadly applicable to various small molecules in drug discovery research.
Application of Machine Learning Algorithms for Drug-Target Interaction Profiling
Machine learning algorithms have become increasingly valuable in predicting drug-target interactions (DTIs). nih.govmdpi.comresearchgate.netijimai.org These methods can help to accelerate the DTI identification process, especially given the exponential growth in genomic and drug data. nih.gov Machine learning approaches can be trained on datasets of known DTIs to predict new interactions. nih.gov Various machine learning techniques, including supervised and semi-supervised methods, have been applied for DTI prediction. mdpi.comresearchgate.net
Machine learning models can be used to predict target profiles with confidence, utilizing data such as molecular docking scores from large virtual libraries. diva-portal.org These models can help in understanding potential off-target effects, which is beneficial in the early stages of drug discovery. diva-portal.org
While the search results discuss the general application of machine learning in DTI prediction and profiling, specific studies detailing the use of these algorithms for this compound were not found. However, the methodologies described, such as using molecular descriptors and protein sequences to train classifiers, are relevant to profiling the potential interactions of compounds like this compound. nih.gov
Molecular Modeling and Docking Studies for Binding Mode Elucidation
Molecular modeling and docking studies are computational techniques used to predict the preferred binding orientation (binding mode) of a small molecule (ligand) to a biological target (receptor). jscimedcentral.com This helps in understanding the nature of the interaction and the key residues involved in binding. nih.gov Molecular docking can predict different binding modes of a ligand within the binding groove of a target molecule. jscimedcentral.com The knowledge gained from such studies can be used to design more potent and selective analogs. jscimedcentral.com
Molecular dynamics simulations are often performed in conjunction with docking studies to confirm the predicted binding modes and assess the stability of the ligand-receptor complex over time. tubitak.gov.tr These simulations can reveal the dynamic interactions between the ligand and the target protein. tubitak.gov.tr
Studies on other compounds demonstrate the utility of molecular docking and dynamics simulations in elucidating binding modes. For example, molecular docking and dynamics simulations have been used to study the binding of ameltolide (B1667027) analogs to sodium channels, revealing key residues involved in hydrogen bonding and pi-pi interactions. tubitak.gov.tr Similarly, molecular modeling studies have been applied to understand the binding mode of PD-1/PD-L1 complex inhibitors, identifying critical residues for ligand binding. nih.gov
While the provided search results illustrate the application of molecular modeling and docking studies in drug research and binding mode elucidation for various compounds, specific research focusing on this compound using these methods was not explicitly found. However, these computational techniques are standard tools in the characterization of small molecule interactions with their targets and would be applicable to studying the binding of this compound to its intended or potential off-targets.
Future Directions in Ly 280748 Academic Research
Discovery and Validation of Novel Target Classes
Initial research has identified LY 280748 as a potent imidazolate receptor ligand. However, the full spectrum of its molecular interactions is likely broader. Future academic inquiry will probably focus on unbiased screening approaches to uncover novel binding partners and downstream effectors. Techniques such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics could be employed to identify proteins that directly or indirectly interact with this compound.
Once potential new targets are identified, their validation will be crucial. This will involve a combination of in vitro biochemical assays to confirm binding affinity and functional assays in cell-based systems to determine the physiological consequence of the interaction. Genetic approaches, such as CRISPR-Cas9 mediated gene knockout or siRNA-mediated knockdown of the putative target, will be instrumental in validating that the observed effects of this compound are indeed mediated through this novel pathway.
Development of Advanced Preclinical Models for Enhanced Translational Potential
To better predict the clinical efficacy of this compound, future research will need to move beyond simple cell line models. The development and utilization of more complex, physiologically relevant preclinical models will be a key focus. This includes the use of patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models better recapitulate the heterogeneity and microenvironment of human cancers.
Furthermore, the development of humanized mouse models, where components of the mouse immune system are replaced with human counterparts, will be critical for evaluating the interplay between this compound and the immune system. Organoid technology, which involves growing three-dimensional structures from patient-derived stem cells that mimic the architecture and function of an organ, will also offer a powerful platform for ex vivo testing of this compound's efficacy and toxicity.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of this compound's mechanism of action requires the integration of multiple data types. Future academic studies will likely employ a multi-omics approach, combining genomics, transcriptomics (RNA-seq), proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.
By analyzing how this compound alters the expression of genes, proteins, and the levels of metabolites, researchers can construct detailed signaling network models. This approach can help to identify biomarkers that predict sensitivity or resistance to the compound and to uncover unexpected off-target effects. The application of sophisticated bioinformatics and computational biology tools will be essential for integrating and interpreting these large and complex datasets.
Exploration of Preclinical Combination Strategies with Other Therapeutic Agents
Given the complexity of many diseases, combination therapies are often more effective than single-agent treatments. A significant area of future academic research on this compound will involve identifying synergistic combination strategies. This will begin with high-throughput screening of this compound in combination with libraries of other approved or investigational drugs.
Preclinical studies will then be designed to test the most promising combinations in the advanced models described in section 6.2. The rationale for these combinations could be based on targeting parallel signaling pathways, overcoming resistance mechanisms, or enhancing the activity of this compound. For instance, if this compound is found to induce a specific cellular stress response, it could be combined with an agent that inhibits the stress response pathway, leading to enhanced cell death. Detailed mechanistic studies will be necessary to understand the basis for any observed synergy.
Q & A
Q. What are the established mechanisms of action for LY 280748, and how can researchers validate these through experimental design?
To investigate this compound's mechanisms, employ in vitro assays (e.g., enzyme inhibition, receptor binding) combined with molecular docking studies to predict interaction sites. Validate findings using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics . For in vivo validation, use knockout models to isolate target pathways and ensure reproducibility via independent replication .
Q. What in silico methods are recommended for predicting this compound's binding affinity and pharmacokinetic properties?
Leverage molecular dynamics (MD) simulations to model ligand-receptor interactions and predict binding free energies. Use quantitative structure-activity relationship (QSAR) models to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Cross-validate predictions with experimental data from high-performance liquid chromatography (HPLC) or mass spectrometry .
Q. How should researchers conduct a systematic literature review on this compound's therapeutic potential?
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and search databases like PubMed, Scopus, and Web of Science using keywords: "this compound," "pharmacology," and "mechanism." Use citation-chaining tools (e.g., Connected Papers) to identify seminal works. Critically appraise studies using PRISMA guidelines to address bias .
Q. What experimental techniques are essential for validating this compound's purity and stability in formulation studies?
Employ chromatographic methods (HPLC, UPLC) to assess purity and degradation products. Use differential scanning calorimetry (DSC) for stability under stress conditions (e.g., temperature, humidity). Accelerated stability studies over 6–12 months can predict shelf-life, with Fourier-transform infrared spectroscopy (FTIR) confirming structural integrity .
Q. What ethical frameworks apply to preclinical studies involving this compound?
Adhere to Institutional Animal Care and Use Committee (IACUC) protocols, including the 3Rs (Replacement, Reduction, Refinement). For human cell-line studies, ensure informed consent and compliance with Declaration of Helsinki principles. Document ethical approvals explicitly in methodologies .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across independent studies?
Conduct a meta-analysis to quantify heterogeneity using I² statistics. Stratify data by variables like dosage, species, or administration routes. Perform sensitivity analyses to identify outliers and validate findings via physiologically based pharmacokinetic (PBPK) modeling . Address methodological discrepancies (e.g., plasma vs. tissue sampling) through standardized protocols .
Q. What strategies mitigate variability in in vivo efficacy studies of this compound?
Implement statistical power analysis a priori to determine sample sizes. Use randomized block designs to control for confounding variables (e.g., age, sex). Standardize protocols for dosing, timing, and endpoint measurements. Include positive/negative controls and blinded assessments to reduce observer bias .
Q. How can multi-omics data be integrated to elucidate this compound's systemic effects?
Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., weighted gene co-expression network analysis). Apply cross-platform normalization to reduce batch effects. Validate key pathways via pathway enrichment analysis (e.g., KEGG, Reactome) and in situ hybridization .
Q. What experimental designs optimize this compound's dose-response parameters while minimizing resource use?
Adopt a Design of Experiments (DoE) approach, such as fractional factorial design, to test multiple variables (e.g., dose, frequency) efficiently. Use response surface methodology (RSM) to model nonlinear relationships and identify optimal conditions. Validate predictions with confirmatory runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
